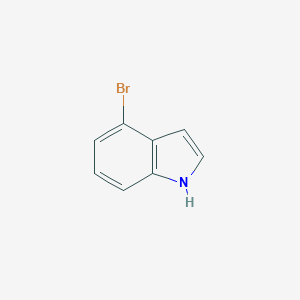
4-ブロモインドール
概要
説明
4-Bromoindole (4BI) is a synthetic organic compound with an indole core structure. It is a common chemical intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and dyes. 4BI is also used as a tool in scientific research to probe the structure and function of proteins, enzymes, and other biomolecules.
科学的研究の応用
バイオテクノロジーによる生産
インドールとその誘導体、4-ブロモインドールを含む、工業用アプリケーションにおけるバイオテクノロジーによる生産は進歩しています . インドールは、細菌と植物の両方によって生成されるシグナル分子です . 例えば、食品業界や香料業界で、フレーバーや香料の用途に価値があります .
ハロゲン化および酸素化化合物への誘導体化
インドールは、天然色素として使用できる、またはヒトの病気の治療に有望な生物活性を示すいくつかのハロゲン化および酸素化化合物に誘導体化できます . インドールをハロゲン化および酸素化誘導体に変換するために、生物触媒的アプローチが開発されてきました .
医薬品化学
医薬品化学では、置換インドールは、多くの受容体に対する高親和性結合を示すため、「優位な構造」とみなされます . 遊離インドールは、置換インドールを生じさせる可能性があります .
細菌シグナル伝達
インドールは、細菌のシグナル伝達において重要です . 環境ニッチの複数の細菌種は、自然のコミュニティに適応して生き残るために、クオラムセンシング(QS)を開発しました .
バイオフィルム形成の阻害
4-ブロモインドールを含むハロゲン化インドール誘導体は、E. coliおよび多剤耐性病原体である黄色ブドウ球菌
作用機序
Target of Action
4-Bromoindole, also known as 4-bromo-1H-indole, primarily targets Escherichia coli O157:H7 (EHEC) . EHEC is a gastrointestinal pathogenic bacteria that produces Shiga-like toxins causing bloody diarrhea and hemolytic-uremic syndrome .
Mode of Action
4-Bromoindole interacts with its target by inhibiting the formation of biofilms, which are communities of microorganisms that can adhere to various surfaces . Specifically, 4-Bromoindole reduces swimming and swarming motility and curli formation, which are important factors for EHEC biofilm formation .
Biochemical Pathways
The biochemical pathways affected by 4-Bromoindole involve the inhibition of biofilm formation. Biofilms are known to decrease drug sensitivity and contribute to bacterial persistence in chronic infections . By inhibiting biofilm formation, 4-Bromoindole disrupts these pathways, potentially making the bacteria more susceptible to treatment .
Pharmacokinetics
It is known that the minimum inhibitory concentrations (mics) of 4-bromoindole were 100 μg/ml . At 20 μg/mL, it inhibited EHEC biofilm formation by more than 61% without affecting planktonic cell growth . At concentrations greater than their mics, both showed bactericidal activity . Furthermore, plasma protein binding values of 4-bromoindole is 100% , which may have been responsible for the lower MIC of 4-bromoindole .
Result of Action
The result of 4-Bromoindole’s action is the significant reduction in biofilm formation by EHEC . This can potentially make the bacteria more susceptible to other treatments and reduce their ability to persist in the host or environment .
Action Environment
The action of 4-Bromoindole can be influenced by environmental factors. For instance, EHEC readily forms biofilms on various biotic and abiotic surfaces, such as on food, host tissues, stainless steel, and various plastics . Therefore, the presence and nature of these surfaces can influence the efficacy of 4-Bromoindole’s action .
Safety and Hazards
When handling 4-Bromoindole, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
将来の方向性
Indole and its derivatives, including 4-Bromoindole, have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
生化学分析
Biochemical Properties
4-Bromoindole may be used to synthesize various compounds such as clavicipitic acid, an ergot alkaloid .
Cellular Effects
4-Bromoindole has been shown to have inhibitory effects on biofilm formation in Escherichia coli O157:H7, a pathogenic strain . It influences cell function by reducing swimming and swarming motility and curli formation, which are important factors for biofilm formation .
Molecular Mechanism
At the molecular level, 4-Bromoindole exerts its effects through various mechanisms. For instance, it has been shown to have bactericidal activity at concentrations greater than its minimum inhibitory concentrations .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Bromoindole has been shown to inhibit EHEC biofilm formation by more than 61% without affecting planktonic cell growth at a concentration of 20 µg/mL .
Metabolic Pathways
4-Bromoindole is involved in various metabolic pathways. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including 4-Bromoindole .
Transport and Distribution
It is known that halogenation of indole with bromine at positions C-4 or C-5 promotes antimicrobial activity .
Subcellular Localization
It is known that halogenation of indole with bromine at positions C-4 or C-5 promotes antimicrobial activity .
特性
IUPAC Name |
4-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJZJFUBQYULKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350300 | |
| Record name | 4-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52488-36-5 | |
| Record name | 4-Bromoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52488-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



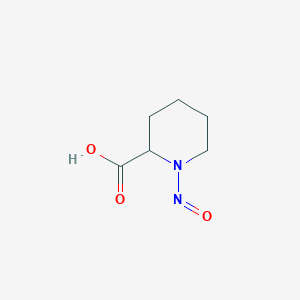
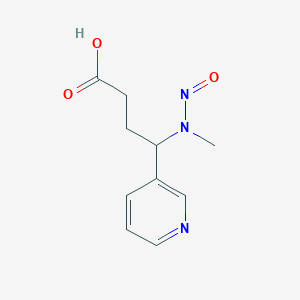

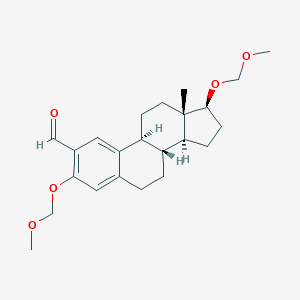

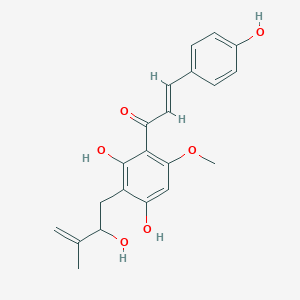
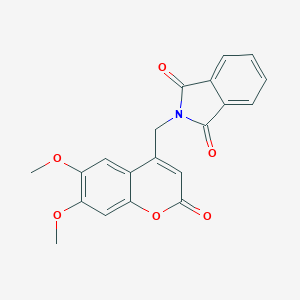
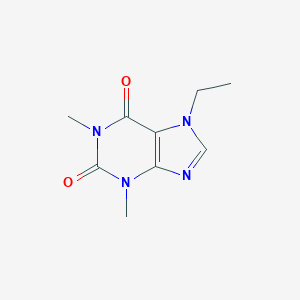
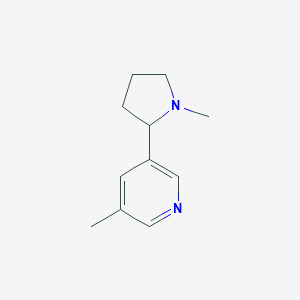
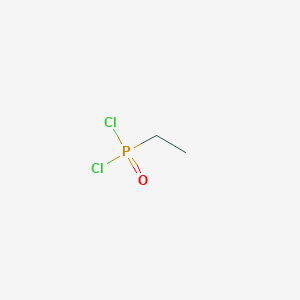

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)